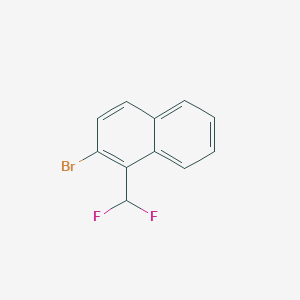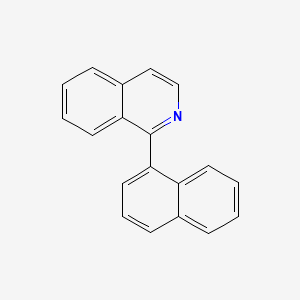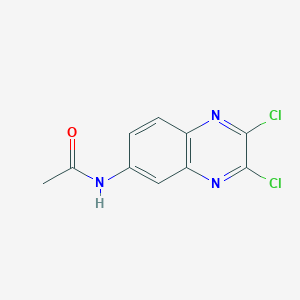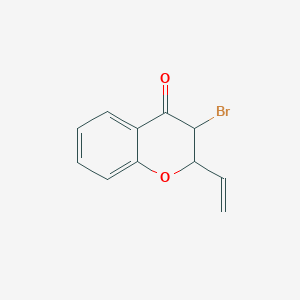
4H-1-Benzopyran-4-one, 3-bromo-2-ethenyl-2,3-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-vinylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of 3-Bromo-2-vinylchroman-4-one consists of a chromanone core with a bromine atom at the third position and a vinyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-vinylchroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-4-hydroxycoumarin with vinylmagnesium bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Bromo-2-vinylchroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-Bromo-2-vinylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted chromanones depending on the nucleophile used.
科学的研究の応用
3-Bromo-2-vinylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Bromo-2-vinylchroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. It can also interact with reactive oxygen species (ROS) and exhibit antioxidant properties by scavenging free radicals .
類似化合物との比較
Similar Compounds
Chroman-4-one: Lacks the bromine and vinyl groups but shares the chromanone core.
2-Vinylchroman-4-one: Similar structure but without the bromine atom.
3-Bromo-4-hydroxycoumarin: Contains the bromine atom but lacks the vinyl group.
Uniqueness
3-Bromo-2-vinylchroman-4-one is unique due to the presence of both the bromine atom and the vinyl group, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
815599-75-8 |
|---|---|
分子式 |
C11H9BrO2 |
分子量 |
253.09 g/mol |
IUPAC名 |
3-bromo-2-ethenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H9BrO2/c1-2-8-10(12)11(13)7-5-3-4-6-9(7)14-8/h2-6,8,10H,1H2 |
InChIキー |
WAGHDNMCLMRVKT-UHFFFAOYSA-N |
正規SMILES |
C=CC1C(C(=O)C2=CC=CC=C2O1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



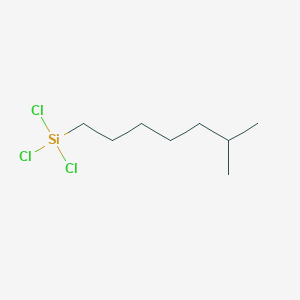

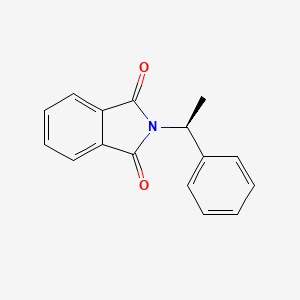
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11861868.png)
